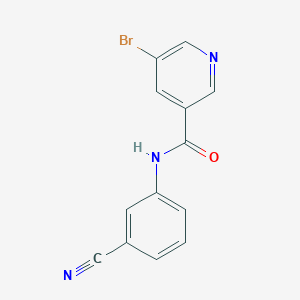

5-Bromo-N-(3-cyanophenyl)nicotinamide

Description

5-Bromo-N-(3-cyanophenyl)nicotinamide is a nicotinamide derivative featuring a 5-bromo substituent on the pyridine ring and a 3-cyanophenyl group attached via an amide bond. The compound’s structure combines a pyridine-3-carboxamide backbone with a bromine atom at the 5-position, enhancing its electronic profile, and a 3-cyanophenyl moiety, which introduces strong electron-withdrawing effects. This combination likely influences its physicochemical properties, such as solubility, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name |

5-bromo-N-(3-cyanophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-2-9(4-12)6-15/h1-5,7-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEPARUVZDFXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-cyanophenyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 3-cyanophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-cyanophenyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of oxides or other oxidized products.

Scientific Research Applications

5-Bromo-N-(3-cyanophenyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential antibacterial and antibiofilm properties.

Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor in certain biological pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit bacterial growth by interfering with essential enzymes and proteins involved in bacterial cell wall synthesis and other vital processes. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial biofilms and inhibit the growth of both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ primarily in the substituents attached to the amide nitrogen. Below is a comparative analysis:

Physicochemical Properties

- In contrast, the methyl group in 5-Bromo-N-methylnicotinamide enhances lipophilicity, favoring blood-brain barrier penetration .

- Boiling Points: The N-methyl analog has a notably high boiling point (334.5°C), attributed to its compact structure and intermolecular hydrogen bonding . Bulkier substituents, such as the quinolinylmethyl group in ’s compound, likely increase molecular weight and boiling points further.

Research Findings and Similarity Scores

- lists analogs with structural similarity scores up to 0.98 (e.g., 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide). High similarity suggests overlapping biological activities, but the cyano group’s unique electronic profile may differentiate the target compound in assays involving redox-sensitive targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.